molecular formula C12H18Si B15468460 Trimethyl(3-phenylprop-1-en-1-yl)silane CAS No. 53304-24-8

Trimethyl(3-phenylprop-1-en-1-yl)silane

Cat. No.: B15468460
CAS No.: 53304-24-8
M. Wt: 190.36 g/mol
InChI Key: KYPIYWULORWKCN-UHFFFAOYSA-N
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Description

Trimethyl(3-phenylprop-1-en-1-yl)silane (CAS: 31683-47-3, molecular formula: C₁₂H₁₆Si) is an organosilicon compound featuring a silyl-protected enol ether group and a phenyl substituent. It is synthesized via I(III)-mediated aryl migration/elimination reactions, often starting from trans-cinnamaldehyde . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-aryl enones and other functionalized alkenes. Its stereochemistry (E-configuration in 6o) and silyl protection enhance stability and reactivity in cross-coupling and cyclization reactions .

Properties

CAS No.

53304-24-8

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

trimethyl(3-phenylprop-1-enyl)silane

InChI

InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-9,11H,10H2,1-3H3

InChI Key

KYPIYWULORWKCN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-rich substituents (e.g., thiophene in 6m) correlate with higher yields (97%), likely due to enhanced resonance stabilization during synthesis.
  • Bulky or electron-withdrawing groups (e.g., trifluoromethyl in 6j) improve reactivity in aryl migration reactions, yielding 87% of the target enone .
  • The lower yield of 6o (47%) compared to 6m suggests steric challenges from the phenyl group or competing isomerization pathways .

Reactivity and Stereochemical Effects

  • Isomerization: Compound 6g (ortho-tolyl variant) exhibits a Z/E isomer ratio of 3:1, confirmed by ¹H NMR . This contrasts with 6o’s exclusive E-configuration, which is critical for regioselective enone formation .
  • Aryl Migration : 6o reacts with dichloromethane-d₂ to form 2-phenylacrylaldehyde (7o) in 60% yield, demonstrating its utility in α-arylation . Analog 6j, with a trifluoromethyl group, achieves 87% yield in similar reactions, highlighting the role of electron-withdrawing groups in stabilizing intermediates .

Comparison with Non-Enol Ether Silanes

Trimethyl(3-phenylprop-1-en-1-yl)silane differs from alkynyl and brominated analogs:

  • 1-(Trimethylsilyl)propyne (): An alkynyl silane used in cyclization reactions. Unlike 6o, its alkyne group enables palladium-catalyzed carbocyclizations.
  • 3-Bromo-1-trimethylsilyl-1-propyne (): Bromine substitution allows nucleophilic displacement, expanding its utility in cross-coupling reactions.
  • 3,3-Dimethyl-1,3-bis(trimethylsilyl)-1-propyne (): Dual silyl groups increase steric bulk, altering reactivity in polymerization and stabilization of reactive intermediates.

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